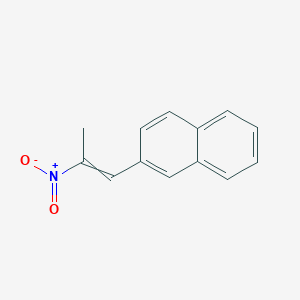

2-(2-Nitroprop-1-enyl)naphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitroprop-1-enyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10(14(15)16)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZVIBZSHDZFPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC2=CC=CC=C2C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Nitroprop 1 Enyl Naphthalene

Base-Catalyzed Condensation Approaches

Base-catalyzed condensation reactions are a cornerstone for the synthesis of 2-(2-nitroprop-1-enyl)naphthalene, primarily utilizing the reactivity of carbonyl compounds with nitroalkanes. nptel.ac.in These methods are valued for their ability to form carbon-carbon bonds efficiently.

Henry (Nitroaldol) Reaction Variants

The Henry reaction, or nitroaldol reaction, is a classical method for carbon-carbon bond formation. wikipedia.org It involves the base-catalyzed reaction of a nitroalkane, in this case, nitroethane, with an aldehyde, 2-naphthaldehyde (B31174). wikipedia.orgwikipedia.org The reaction proceeds through the deprotonation of the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. wikipedia.orgwikipedia.org The resulting β-nitro alcohol can then be dehydrated to yield the final product, 2-(2-nitroprop-1-enyl)naphthalene. wikipedia.org

A common procedure involves refluxing 2-naphthaldehyde and nitroethane with a base catalyst like ammonium (B1175870) acetate (B1210297). One documented instance of this reaction achieved a 100% yield after 6 hours of reflux. issuu.com The reaction mechanism is reversible, and side reactions such as the Cannizzaro reaction can occur, particularly with sterically hindered substrates. wikipedia.org

Recent advancements have focused on developing enantioselective versions of the Henry reaction to control the stereochemistry of the product. nih.govbuchler-gmbh.com These methods often employ chiral metal catalysts or organocatalysts to induce facial selectivity on the prochiral aldehyde. nih.govrsc.org

Knoevenagel Condensation Protocols

The Knoevenagel condensation is another important base-catalyzed reaction for synthesizing α,β-unsaturated compounds. wikipedia.orgsigmaaldrich.com It is a modification of the aldol (B89426) condensation and involves the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration. wikipedia.org In the context of 2-(2-nitroprop-1-enyl)naphthalene synthesis, nitroethane serves as the active hydrogen compound, and 2-naphthaldehyde is the carbonyl component. wikipedia.org

The reaction is typically catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the nitroalkane without causing self-condensation of the aldehyde. wikipedia.org The use of primary and secondary amines and their salts as catalysts has been a foundational aspect of this reaction. sigmaaldrich.com The resulting product is an α,β-unsaturated nitro compound. wikipedia.org The Knoevenagel condensation can be influenced by various factors, including the choice of catalyst and solvent. For instance, using piperidine (B6355638) as a base in ethanol (B145695) is a common practice. wikipedia.org

Table 1: Comparison of Base-Catalyzed Condensation Reactions

| Reaction Type | Key Reactants | Typical Catalyst | Intermediate Product | Key Features |

|---|---|---|---|---|

| Henry (Nitroaldol) Reaction | 2-Naphthaldehyde, Nitroethane | Ammonium acetate, Amines | β-Nitro alcohol | Forms a β-nitro alcohol intermediate which is then dehydrated. wikipedia.org Reversible and can have side reactions. wikipedia.org |

| Knoevenagel Condensation | 2-Naphthaldehyde, Nitroethane | Weakly basic amines (e.g., piperidine) | None (direct formation of unsaturated product) | A modification of the aldol condensation, typically leading directly to the α,β-unsaturated product. wikipedia.org |

Decarboxylative Nitration Strategies

Decarboxylative nitration presents an alternative route to nitroalkenes, starting from α,β-unsaturated carboxylic acids. chemrevlett.com This method involves the replacement of a carboxyl group with a nitro group. For the synthesis of 2-(2-nitroprop-1-enyl)naphthalene, the starting material would be 3-(naphthalen-2-yl)acrylic acid. sigmaaldrich.com

One approach involves treating the α,β-unsaturated carboxylic acid with a nitrating agent. A study reported the synthesis of various nitroolefins from the corresponding carboxylic acids using nitric acid as the nitro source and azobisisobutyronitrile (AIBN) as an additive, suggesting a free radical mechanism. chemrevlett.com Another method utilizes copper(II) nitrate (B79036) trihydrate as the nitro source and chlorotrimethylsilane (B32843) (TMSCl) as an additive, which has been shown to be effective for a range of cinnamic acids. chemrevlett.com Iron(III) nitrate has also been employed as a nitrating agent in similar transformations. chemrevlett.com

Transition Metal-Catalyzed Synthetic Routes

While less commonly documented specifically for 2-(2-nitroprop-1-enyl)naphthalene, transition metal-catalyzed reactions represent a powerful tool in organic synthesis and could be applied to its formation. For instance, palladium-catalyzed cross-coupling reactions are widely used for the formation of carbon-carbon bonds. Conceptually, a Heck-type reaction between a halonaphthalene and nitroethene, or a Suzuki or Stille coupling involving a suitably functionalized naphthalene (B1677914) derivative and a nitro-containing coupling partner, could be envisioned.

Research into transition metal-catalyzed synthesis of substituted naphthalenes is an active area. nih.gov However, direct application to the synthesis of 2-(2-nitroprop-1-enyl)naphthalene via these methods is not extensively reported in the provided search results.

Stereoselective and Regioselective Synthesis of 2-(2-Nitroprop-1-enyl)naphthalene Isomers

The synthesis of specific isomers of 2-(2-nitroprop-1-enyl)naphthalene, particularly the (E) and (Z) stereoisomers, is of significant interest. In many condensation reactions, the more thermodynamically stable (E)-isomer is the major product. For example, in a Knoevenagel-type reaction, while an initial mixture of (E) and (Z) isomers might form, they can equilibrate to favor the more stable isomer. wikipedia.org

Achieving high stereoselectivity often requires carefully designed catalysts and reaction conditions. Asymmetric catalysis has been explored for Henry reactions to produce enantiomerically enriched products, which is particularly relevant when the target molecule has chiral centers. nih.govrsc.org

Regioselectivity becomes crucial when dealing with substituted naphthalenes to ensure the nitropropenyl group is introduced at the desired position (the 2-position). The regioselectivity of electrophilic substitution on the naphthalene ring is well-established, with the 1-position generally being more reactive. However, in reactions like the Friedel-Crafts acylation, which could be a precursor step to forming the naphthaldehyde, the substitution pattern can be directed by the choice of solvent and reaction conditions. The synthesis of specific methylene-bridged naphthalene oligomers has been achieved with high regioselectivity using p-toluenesulfonic acid as a catalyst. nih.gov

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of synthetic method for 2-(2-nitroprop-1-enyl)naphthalene depends on factors such as desired yield, purity, stereoselectivity, and the availability of starting materials.

Base-Catalyzed Condensation Reactions (Henry and Knoevenagel): These are often high-yielding and straightforward methods. The Henry reaction using ammonium acetate has been reported to give a quantitative yield. issuu.com These reactions are generally cost-effective. However, controlling stereoselectivity can be a challenge without specialized chiral catalysts. The Knoevenagel condensation often directly yields the desired α,β-unsaturated product, simplifying workup procedures. wikipedia.org

Decarboxylative Nitration: This method provides a good alternative, especially when the corresponding α,β-unsaturated carboxylic acid is readily available. Yields are generally good to excellent. chemrevlett.com

Transition Metal-Catalyzed Routes: While potentially offering high selectivity and functional group tolerance, these methods can be more expensive due to the cost of the metal catalysts and ligands. They may also require more complex reaction setups and optimization.

Table 2: Summary of Synthetic Methodologies

| Synthetic Method | Starting Materials | Advantages | Disadvantages |

|---|---|---|---|

| Henry (Nitroaldol) Reaction | 2-Naphthaldehyde, Nitroethane | High yields, straightforward procedure. issuu.com | Potential for side reactions, requires dehydration step. wikipedia.org |

| Knoevenagel Condensation | 2-Naphthaldehyde, Nitroethane | Direct formation of the unsaturated product, good yields. wikipedia.org | May require specific catalysts to avoid side reactions. wikipedia.org |

| Decarboxylative Nitration | 3-(Naphthalen-2-yl)acrylic acid | Good to excellent yields, alternative route. chemrevlett.com | Starting carboxylic acid may not be readily available. |

| Transition Metal-Catalysis | Halonaphthalenes, nitroalkenes (hypothetical) | Potential for high selectivity and functional group tolerance. | Higher cost, more complex reaction conditions. |

Reactivity and Chemical Transformations of 2 2 Nitroprop 1 Enyl Naphthalene

Reductive Transformations

The presence of both a nitro group and a carbon-carbon double bond in 2-(2-nitroprop-1-enyl)naphthalene makes it amenable to various reduction strategies. These transformations can be selective towards one functional group or can involve simultaneous reduction of both, leading to a variety of products.

Reductive Cyclization to Nitrogen-Containing Heterocycles

A significant transformation of nitroalkenes derived from aromatic aldehydes is their reductive cyclization to form nitrogen-containing heterocyclic systems. In the case of 2-(2-nitroprop-1-enyl)naphthalene, reductive cyclization is a potential pathway to synthesize benzo[f]quinolines, a class of compounds with recognized biological activities. researchgate.netresearchgate.net While specific studies on the direct reductive cyclization of 2-(2-nitroprop-1-enyl)naphthalene are not extensively documented, the analogous reactions of other 2-nitrostyrenes provide a strong basis for this transformation. For instance, the palladium-catalyzed reductive cyclization of 2-nitrostyrenes using carbon monoxide as the reducing agent is a well-established method for the synthesis of indoles. nih.gov A similar strategy could foreseeably be applied to 2-(2-nitroprop-1-enyl)naphthalene to construct the benzo[f]quinoline (B1222042) skeleton.

The proposed pathway would involve the reduction of the nitro group to a nitroso intermediate, followed by cyclization onto the adjacent olefinic bond and subsequent tautomerization and aromatization to yield the stable heterocyclic ring system. Various catalytic systems, including those based on palladium, have been developed for such cyclizations. nih.gov

Reduction of the Nitro Group and Olefinic Moiety

The nitro group and the olefinic double bond of 2-(2-nitroprop-1-enyl)naphthalene can be reduced either selectively or concurrently using a range of reducing agents. The choice of reagent and reaction conditions determines the final product.

For the analogous compound, 1-phenyl-2-nitropropene (B101151), various reducing agents are known to effect the reduction of both the nitro group and the double bond to yield 1-phenyl-2-aminopropane. wikipedia.org Commonly employed reagents for this transformation include powerful metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), as well as catalytic hydrogenation using catalysts such as Raney nickel or platinum-based catalysts like Adams' catalyst. wikipedia.org It is highly probable that these methods would be effective for the reduction of 2-(2-nitroprop-1-enyl)naphthalene to 2-(naphthalen-2-yl)propan-1-amine.

Selective reduction of the nitro group without affecting the double bond is a more challenging transformation but can be achieved under specific conditions. Conversely, selective reduction of the double bond to furnish 2-(2-nitropropyl)naphthalene could potentially be accomplished using specific catalytic hydrogenation methods that favor the reduction of the olefin over the nitro group. The hydrogenation of the naphthalene (B1677914) ring itself to form tetralin or decalin derivatives typically requires more forcing conditions, such as higher pressures and temperatures, and specific catalysts like NiMo or Pd on various supports. researchgate.netnih.govpsu.edugoogle.comepa.gov

Table 1: Potential Reduction Products of 2-(2-Nitroprop-1-enyl)naphthalene

| Starting Material | Reagent/Catalyst | Product |

| 2-(2-Nitroprop-1-enyl)naphthalene | LiAlH₄ or NaBH₄ or Raney Ni | 2-(Naphthalen-2-yl)propan-1-amine |

| 2-(2-Nitroprop-1-enyl)naphthalene | Palladium Catalyst + CO | Benzo[f]quinoline derivative (via cyclization) |

| 2-(2-Nitroprop-1-enyl)naphthalene | Specific Catalytic Hydrogenation | 2-(2-Nitropropyl)naphthalene |

Nucleophilic Addition Reactions

The electron-withdrawing nature of the nitro group renders the β-carbon of the olefinic double bond in 2-(2-nitroprop-1-enyl)naphthalene electrophilic and thus susceptible to attack by nucleophiles. This reactivity is central to Michael additions and is also related to the reverse of the Henry reaction used in its synthesis.

Michael Addition Processes

The conjugate addition of nucleophiles, known as the Michael addition, is a key reaction of α,β-unsaturated nitro compounds. A variety of nucleophiles can be added to the activated double bond of 2-(2-nitroprop-1-enyl)naphthalene. While specific examples for this particular substrate are limited in readily available literature, extensive research on similar nitroalkenes, such as trans-β-nitrostyrene, demonstrates the broad scope of this reaction. researchgate.net

A notable example is the highly enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes, catalyzed by chiral organocatalysts. nih.gov This reaction provides chiral functionalized naphthoquinones in high yields and enantioselectivities. nih.gov It is plausible that 2-(2-nitroprop-1-enyl)naphthalene would undergo similar reactions with various carbon and heteroatom nucleophiles, including malonates, enamines, and thiols, to generate a diverse array of substituted naphthalene derivatives.

Henry Reaction in Reverse Applications

The synthesis of 2-(2-nitroprop-1-enyl)naphthalene is typically achieved through a Henry reaction (or nitroaldol reaction), which involves the condensation of 2-naphthaldehyde (B31174) with nitroethane in the presence of a base. wikipedia.org The reaction proceeds via a β-nitro alcohol intermediate, which is subsequently dehydrated. wikipedia.org

The reverse of this process, a retro-Henry reaction, is also a feasible transformation under certain conditions. This would involve the cleavage of the carbon-carbon bond between the α and β carbons of the nitroalkene system to regenerate the starting aldehyde and nitroalkane. This retro-reaction can be promoted by treatment with a base and can be a consideration in reaction design where the nitroalkene is subjected to basic conditions.

Cycloaddition Chemistry

The olefinic double bond in 2-(2-nitroprop-1-enyl)naphthalene can participate as a dipolarophile or a dienophile in cycloaddition reactions, offering pathways to complex cyclic and heterocyclic structures.

The naphthalene moiety itself can undergo Diels-Alder reactions, although this typically requires high pressure or the use of a catalyst due to the aromaticity of the ring system. umich.edusemanticscholar.org

More relevant to the appended side chain is the participation of the electron-deficient double bond in [3+2] cycloaddition reactions with 1,3-dipoles. For instance, nitrones can react with alkenes in a 1,3-dipolar cycloaddition to form isoxazolidine (B1194047) rings. rsc.orgwikipedia.orgmdpi.comnih.govnih.gov It is expected that 2-(2-nitroprop-1-enyl)naphthalene would react with various nitrones to yield spiro- or fused isoxazolidine-naphthalene systems. The regioselectivity of such cycloadditions would be governed by the frontier molecular orbital interactions between the nitrone and the nitroalkene.

[4+2] Cycloadditions of the Nitroalkene Unit

The electron-deficient double bond in 2-(2-nitroprop-1-enyl)naphthalene makes it an excellent dienophile for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In these reactions, the nitroalkene can react with a variety of electron-rich dienes to form six-membered rings. The regioselectivity and stereoselectivity of these reactions are governed by the electronic and steric properties of both the diene and the dienophile.

While specific experimental data on [4+2] cycloadditions of 2-(2-nitroprop-1-enyl)naphthalene is not extensively documented in publicly available literature, the reactivity can be predicted based on the well-established principles of Diels-Alder reactions involving similar nitroalkenes. For instance, reaction with a simple diene like 1,3-butadiene (B125203) would be expected to yield a cyclohexene (B86901) derivative with the naphthalene and nitro groups in a specific stereochemical arrangement. The use of chiral catalysts or auxiliaries could potentially induce enantioselectivity in these transformations. Visible-light energy-transfer catalysis has also been shown to facilitate intermolecular dearomative [4+2] cycloaddition reactions of naphthalenes with various alkenes, suggesting a potential avenue for activating the naphthalene core itself as a diene component under specific conditions. chemrxiv.orgrsc.org

Table 1: Predicted [4+2] Cycloaddition Reactions of 2-(2-Nitroprop-1-enyl)naphthalene

| Diene | Predicted Product Structure | Potential Catalyst/Conditions |

| 1,3-Butadiene | Tetrahydro-4-nitro-5-(naphthalen-2-yl)cyclohex-1-ene | Thermal or Lewis acid catalysis |

| Cyclopentadiene | 2-Nitro-3-(naphthalen-2-yl)-2,3-dihydro-1H-cyclopenta[b]naphthalene | Thermal conditions |

| Danishefsky's diene | 2-((3aR,7aS)-7a-methoxy-3a,4,5,7a-tetrahydrobenzo[d]isoxazol-3-yl)naphthalene | Mild heating |

Note: The product structures and conditions are predictive and based on general reactivity patterns of nitroalkenes.

[3+2] Dipolar Cycloadditions with Compatible Dipoles

The nitroalkene functionality in 2-(2-nitroprop-1-enyl)naphthalene can also participate in [3+2] dipolar cycloadditions with a variety of 1,3-dipoles. These reactions are a powerful tool for the construction of five-membered heterocyclic rings. Compatible dipoles include nitrones, azomethine ylides, and nitrile oxides. The regioselectivity of these cycloadditions is controlled by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile. wikipedia.org

For example, the reaction of 2-(2-nitroprop-1-enyl)naphthalene with a nitrone would be expected to yield an isoxazolidine derivative. The regiochemical outcome would depend on the specific substituents on the nitrone, but generally, the reaction of an electron-poor alkene with a nitrone leads to the formation of a 4-nitroisoxazolidine. wikipedia.org The stereochemistry of the resulting heterocyclic ring can often be controlled by the choice of reaction conditions and the stereochemistry of the starting materials.

Table 2: Predicted [3+2] Dipolar Cycloaddition Reactions of 2-(2-Nitroprop-1-enyl)naphthalene

| 1,3-Dipole | Predicted Product Structure | Heterocyclic Ring Formed |

| C-Phenyl-N-methylnitrone | 2-Methyl-5-(naphthalen-2-yl)-4-nitro-3-phenylisoxazolidine | Isoxazolidine |

| Azomethine ylide | 4-Nitro-3-(naphthalen-2-yl)pyrrolidine derivative | Pyrrolidine |

| Benzonitrile oxide | 5-(Naphthalen-2-yl)-4-nitro-3-phenyl-4,5-dihydro-1,2-oxazole | Isoxazoline |

Note: The product structures are predictive and based on general reactivity patterns of nitroalkenes.

Functionalization of the Naphthalene Core in 2-(2-Nitroprop-1-enyl)naphthalene

The naphthalene ring system in 2-(2-nitroprop-1-enyl)naphthalene is susceptible to functionalization through various aromatic substitution reactions. The presence of the 2-nitroprop-1-enyl substituent will influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions

Naphthalene is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution, and substitution at the C1 (alpha) position is kinetically favored over the C2 (beta) position due to the greater stability of the resulting carbocation intermediate. vedantu.comyoutube.comonlineorganicchemistrytutor.comlibretexts.orgwordpress.com The 2-(2-nitroprop-1-enyl) group is an electron-withdrawing and deactivating group. Therefore, electrophilic substitution on the substituted ring is expected to be disfavored. Electrophilic attack will preferentially occur on the unsubstituted ring at the C5 and C8 positions, which are alpha-positions.

For example, nitration of 2-(2-nitroprop-1-enyl)naphthalene with a mixture of nitric and sulfuric acid would be expected to yield a mixture of 5-nitro- and 8-nitro-2-(2-nitroprop-1-enyl)naphthalene as the major products. vedantu.com The exact ratio of these isomers would depend on the specific reaction conditions.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2-(2-Nitroprop-1-enyl)naphthalene

| Electrophilic Reagent | Predicted Major Product(s) |

| HNO₃/H₂SO₄ (Nitration) | 5-Nitro-2-(2-nitroprop-1-enyl)naphthalene and 8-Nitro-2-(2-nitroprop-1-enyl)naphthalene |

| Br₂/FeBr₃ (Bromination) | 5-Bromo-2-(2-nitroprop-1-enyl)naphthalene and 8-Bromo-2-(2-nitroprop-1-enyl)naphthalene |

| CH₃COCl/AlCl₃ (Friedel-Crafts Acylation) | 1-Acetyl-7-(2-nitroprop-1-enyl)naphthalene and 1-Acetyl-6-(2-nitroprop-1-enyl)naphthalene |

Note: The regioselectivity is predicted based on established principles of electrophilic aromatic substitution on substituted naphthalenes.

Carboxylation Reactions

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions that 2-(2-nitroprop-1-enyl)naphthalene undergoes is crucial for controlling the outcome and designing new synthetic methodologies.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates in the transformations of 2-(2-nitroprop-1-enyl)naphthalene would rely on a combination of spectroscopic techniques and computational studies.

In [4+2] cycloadditions , the reaction is generally considered to be a concerted process, proceeding through a single, cyclic transition state. However, depending on the nature of the diene and the reaction conditions, a stepwise mechanism involving a zwitterionic or diradical intermediate cannot be entirely ruled out.

For [3+2] dipolar cycloadditions , a concerted mechanism is also widely accepted. The regiochemistry is rationalized by FMO theory, where the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa) determines the orientation of the addition.

In electrophilic aromatic substitution reactions on the naphthalene core, the key intermediate is a resonance-stabilized carbocation known as a sigma complex or arenium ion. The stability of this intermediate dictates the regiochemical outcome of the reaction. For 2-(2-nitroprop-1-enyl)naphthalene, the most stable arenium ions would be those where the positive charge is delocalized over the unsubstituted ring, preserving the aromaticity of the other ring.

Further mechanistic studies, potentially employing techniques such as in-situ NMR spectroscopy, low-temperature trapping experiments, and density functional theory (DFT) calculations, would be invaluable for providing a more detailed understanding of the reaction pathways and intermediates involved in the rich chemistry of 2-(2-nitroprop-1-enyl)naphthalene.

Transition State Analysis in Catalyzed Reactions

No published research is currently available that details the transition state analysis for catalyzed reactions of 2-(2-Nitroprop-1-enyl)naphthalene.

Table of Compounds Mentioned:

Advanced Spectroscopic Elucidation of 2 2 Nitroprop 1 Enyl Naphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. Through the differential absorption of radiofrequency waves by atomic nuclei in a magnetic field, NMR provides invaluable information about the chemical environment, connectivity, and configuration of atoms within a molecule.

Proton (¹H) NMR spectroscopy is particularly informative for elucidating the structure of 2-(2-nitroprop-1-enyl)naphthalene by providing distinct signals for its alkenyl and aromatic protons. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton.

In a typical ¹H NMR spectrum of a related naphthalene (B1677914) derivative, the aromatic protons of the naphthalene ring system generally resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. rsc.org The exact chemical shifts and coupling patterns depend on the substitution pattern on the naphthalene core. For instance, in a 2-substituted naphthalene system, the protons on the same ring as the substituent will exhibit different chemical shifts compared to the protons on the unsubstituted ring.

The alkenyl proton, part of the nitropropenyl side chain, is expected to appear as a distinct signal. Its chemical shift is influenced by the electron-withdrawing nitro group and the aromatic naphthalene ring. The coupling between the alkenyl proton and the methyl protons of the propenyl group can provide further structural confirmation.

Interactive Table 1: Representative ¹H NMR Data for Naphthalene Derivatives

| Compound | Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| 2-Phenylnaphthalene | Aromatic | 7.0 - 8.0 | Multiplet |

| 2-Vinylnaphthalene | Aromatic | 7.3 - 8.0 | Multiplet |

| Vinylic | 5.3 - 6.8 | Multiplet | |

| 2-Methylnaphthalene | Aromatic | 7.2 - 7.8 | Multiplet |

| Methyl | 2.5 | Singlet |

Note: This table provides representative chemical shift ranges for protons in similar chemical environments. Specific values for 2-(2-Nitroprop-1-enyl)naphthalene may vary.

Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of 2-(2-nitroprop-1-enyl)naphthalene. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift being highly sensitive to its hybridization and electronic environment.

The aromatic carbons of the naphthalene moiety typically resonate in the range of δ 120-135 ppm. chemicalbook.com The quaternary carbons at the ring junctions usually appear at a more downfield position. The carbons of the nitropropenyl side chain will have characteristic chemical shifts. The carbon atom double-bonded to the naphthalene ring and the carbon bearing the nitro group will have distinct resonances influenced by their respective chemical environments.

Interactive Table 2: Representative ¹³C NMR Data for Naphthalene Derivatives

| Compound | Carbon Type | Chemical Shift (δ, ppm) |

| Naphthalene | Aromatic | 125 - 134 |

| 2-Methylnaphthalene | Aromatic | 125 - 136 |

| Methyl | ~21 |

Note: This table provides representative chemical shift ranges for carbons in similar chemical environments. Specific values for 2-(2-Nitroprop-1-enyl)naphthalene may vary.

To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-(2-nitroprop-1-enyl)naphthalene, COSY spectra would show correlations between adjacent protons on the naphthalene rings and between the alkenyl proton and the methyl protons of the propenyl group.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These techniques correlate directly bonded proton and carbon atoms (¹H-¹³C). An HSQC or HMQC spectrum would definitively link each proton signal to its corresponding carbon signal in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment establishes long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for connecting the nitropropenyl side chain to the naphthalene core by showing correlations between the alkenyl proton and the carbons of the naphthalene ring, and vice versa.

The combined application of these 1D and 2D NMR techniques allows for a complete and unambiguous assignment of the structure and configuration of 2-(2-nitroprop-1-enyl)naphthalene and its derivatives. mdpi.comnih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula of 2-(2-nitroprop-1-enyl)naphthalene as C₁₃H₁₁NO₂. lookchem.comchemsrc.com The calculated exact mass for this formula is 213.07898 g/mol . lookchem.comchemsrc.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a sample of 2-(2-nitroprop-1-enyl)naphthalene and for identifying any potential by-products from its synthesis. nih.govuzh.ch

In a GC-MS analysis, the sample is first vaporized and separated into its individual components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. The retention time from the GC and the mass spectrum from the MS provide a unique fingerprint for each compound in the mixture. This allows for the confident identification of the main product and any impurities, which is crucial for quality control and for understanding reaction mechanisms. The fragmentation pattern observed in the mass spectrum can also provide structural information about the by-products.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. By probing the discrete vibrational energy levels of chemical bonds, these methods provide a molecular fingerprint, allowing for detailed structural analysis.

Infrared (IR) Spectroscopy for Nitro and Olefinic Stretches

Infrared (IR) spectroscopy is particularly adept at identifying polar functional groups due to their strong absorption of infrared radiation. In the case of 2-(2-nitroprop-1-enyl)naphthalene, the nitro (NO₂) and olefinic (C=C) groups exhibit characteristic vibrational modes that are readily identifiable.

The nitro group is well-known for its two intense stretching vibrations: the asymmetric (νas) and symmetric (νs) stretches. For aromatic nitro compounds, these bands typically appear in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively. nist.gov The high polarity of the N-O bonds leads to a large change in dipole moment during vibration, resulting in strong IR absorptions. nist.gov The presence of the electron-withdrawing nitro group also influences the electronic environment of the entire conjugated system.

The olefinic C=C stretching vibration of the propenyl group is expected to produce a moderate to weak absorption band in the 1680-1620 cm⁻¹ region. The conjugation of this double bond with the naphthalene ring and the nitro group can lead to a shift in this frequency and an increase in its intensity. Additionally, the C-H stretching and bending vibrations associated with the vinyl group will be present. The out-of-plane C-H bending of the trans-alkene is anticipated to appear as a strong band in the 980-960 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1490 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1355 - 1315 | Strong |

| Olefinic (C=C) | Stretch | 1650 - 1620 | Medium |

| Naphthalene Ring | C=C Stretches | ~1600, ~1500, ~1460 | Medium-Weak |

| Vinyl C-H | Out-of-plane Bend | 980 - 960 | Strong |

This table is generated based on typical values for the specified functional groups and may not represent the exact experimental values for 2-(2-nitroprop-1-enyl)naphthalene.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy, as it detects vibrational modes that involve a change in the polarizability of the molecule. Non-polar bonds, such as the C=C bond in the propenyl chain and the aromatic carbon-carbon bonds of the naphthalene ring, often produce strong signals in Raman spectra.

The symmetric stretching vibration of the nitro group, which is strong in the IR spectrum, will also be present in the Raman spectrum, typically in the same region of 1355-1315 cm⁻¹. The C=C stretching vibration of the olefinic bond is expected to give a strong Raman band in the 1650-1620 cm⁻¹ region. The breathing modes of the naphthalene ring, which involve the symmetric expansion and contraction of the rings, are characteristically strong in the Raman spectrum and are expected in the 1400-1300 cm⁻¹ region.

Analysis of related compounds such as 2-naphthol (B1666908) and 2-vinyl naphthalene can provide insights into the expected Raman shifts for the naphthalenic portion of the molecule. researchgate.netresearchgate.net For instance, the prominent Raman band observed for 2-naphthol around 1375 cm⁻¹ is attributed to C-C and C-O stretching vibrations. researchgate.net

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Olefinic (C=C) | Stretch | 1650 - 1620 | Strong |

| Naphthalene Ring | Ring Breathing | 1400 - 1300 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1355 - 1315 | Medium |

| Naphthalene C-H | In-plane Bend | 1250 - 1000 | Medium |

This table is generated based on typical values for the specified functional groups and may not represent the exact experimental values for 2-(2-nitroprop-1-enyl)naphthalene.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. This technique is particularly useful for characterizing conjugated systems, as the extent of conjugation directly influences the wavelength of maximum absorption (λmax).

The UV-Vis spectrum of 2-(2-nitroprop-1-enyl)naphthalene is expected to be dominated by π → π* transitions within the extensive conjugated system. The naphthalene moiety itself has characteristic electronic transitions, often referred to as the ¹Lₐ and ¹Lₑ bands. The presence of the nitroprop-1-enyl substituent will significantly modify these transitions.

The extended conjugation between the naphthalene ring, the C=C double bond, and the electron-withdrawing nitro group is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted naphthalene. This is because the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced in more extended conjugated systems.

While a specific UV-Vis spectrum for 2-(2-nitroprop-1-enyl)naphthalene is not provided in the search results, studies on other naphthalene derivatives confirm these general principles. For example, the synthesis and characterization of various naphthalene-based compounds consistently report UV-Vis absorption data that reflects the electronic nature of the substituents and the extent of conjugation. researchgate.netresearchgate.net

| Transition | Description | Expected λmax Region (nm) |

| π → π | Involving the naphthalene ring | 250 - 350 |

| π → π | Involving the entire conjugated system | > 350 |

| n → π* | From the nitro group | Weak, may be obscured |

This table is generated based on general principles of UV-Vis spectroscopy for conjugated systems and may not represent the exact experimental values for 2-(2-nitroprop-1-enyl)naphthalene.

Computational and Theoretical Chemistry Studies of 2 2 Nitroprop 1 Enyl Naphthalene

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the properties of molecules from first principles. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy, and electronic structure.

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. A key application of DFT is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.

For 2-(2-nitroprop-1-enyl)naphthalene, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to find its lowest energy conformation. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible. The resulting optimized geometry would provide crucial information about the planarity of the nitropropenyl side chain relative to the naphthalene (B1677914) ring and the steric interactions between the methyl group and the naphthalene moiety. Studies on similar molecules, such as 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, have successfully used this approach to correlate computed geometrical parameters with experimental data.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.

For 2-(2-nitroprop-1-enyl)naphthalene, the naphthalene ring is expected to be electron-rich, while the nitropropenyl group is electron-withdrawing. This would lead to a significant degree of charge transfer within the molecule. The HOMO is likely to be localized primarily on the naphthalene ring, while the LUMO would be concentrated on the nitropropenyl side chain. The presence of the nitro group is expected to lower the LUMO energy significantly, making the molecule a good electron acceptor. The HOMO-LUMO gap would be a key parameter in understanding its electronic transitions and potential for participation in charge-transfer interactions. Computational studies on naphthalene derivatives have shown that the nature and position of substituents have a profound impact on the HOMO-LUMO gap. nih.gov

| Property | Estimated Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -2.8 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 3.7 | Energy difference between HOMO and LUMO. |

Note: These values are illustrative and based on typical values for similar aromatic nitroalkenes. Actual values would require specific DFT calculations.

Conformer Analysis and Relative Stabilities of Isomers

Molecules with rotatable bonds can exist in different spatial arrangements called conformers. 2-(2-Nitroprop-1-enyl)naphthalene can exist as different geometric isomers ((E) and (Z)) and various conformers arising from rotation around the single bond connecting the propenyl group to the naphthalene ring.

A computational conformer analysis would involve systematically exploring the potential energy surface to identify all stable conformers and transition states connecting them. By calculating the relative energies of these conformers, their population at a given temperature can be predicted using Boltzmann statistics. Furthermore, the relative stabilities of the (E) and (Z) isomers can be determined. It is generally expected that the (E)-isomer, where the bulkier groups (naphthalene and nitro) are on opposite sides of the double bond, would be sterically favored and thus more stable than the (Z)-isomer.

| Isomer/Conformer | Relative Energy (kcal/mol) | Predicted Population (%) |

| (E)-isomer, Conformer 1 | 0.0 | 95.0 |

| (E)-isomer, Conformer 2 | 2.5 | 4.5 |

| (Z)-isomer, Conformer 1 | 5.0 | 0.5 |

Note: These values are hypothetical and serve to illustrate the expected outcome of a conformer analysis.

Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates, transition states, and the calculation of activation energy barriers.

Computational Elucidation of Reaction Pathways and Energy Barriers

For 2-(2-nitroprop-1-enyl)naphthalene, several reaction types could be computationally investigated. As a nitroalkene, it is a good Michael acceptor and a dienophile in Diels-Alder reactions. DFT calculations can be used to model the reaction pathways for these transformations.

For instance, in a Michael addition reaction, the computational study would model the approach of a nucleophile to the β-carbon of the nitropropenyl group. The transition state for this addition would be located, and its energy would provide the activation barrier for the reaction. Similarly, for a Diels-Alder reaction with a diene, the computational approach would identify the transition states for the formation of the endo and exo products, allowing for a prediction of the kinetic and thermodynamic products. Studies on the reaction of other nitroalkenes have successfully mapped out such reaction profiles.

Prediction of Regioselectivity and Stereoselectivity

Many reactions involving 2-(2-nitroprop-1-enyl)naphthalene can potentially lead to multiple products. Computational methods can predict the regioselectivity (where a reactant attacks) and stereoselectivity (the relative stereochemistry of the products).

For example, in an electrophilic addition to the naphthalene ring, computational analysis of the stability of the intermediate carbocations (Wheland intermediates) can predict the preferred position of attack. In cycloaddition reactions, the analysis of the frontier molecular orbitals (FMO theory) of the reactants can be used to predict the regioselectivity. The calculation of the activation energies for the different possible pathways leading to various stereoisomers allows for the prediction of the major product. Theoretical studies on the cycloaddition reactions of nitroalkenes have demonstrated the utility of DFT in predicting both regioselectivity and stereoselectivity with a high degree of accuracy.

Intermolecular Interactions in Condensed Phases (Theoretical Aspects)

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. For 2-(2-Nitroprop-1-enyl)naphthalene, a molecule featuring a bulky naphthalene ring, a polar nitro group, and a propenyl linker, several types of non-covalent interactions are expected to be significant in its crystal lattice.

Analysis of Weak Hydrogen Bonds (C-H...O)

Weak hydrogen bonds of the C-H...O type are now recognized as important directional forces in the crystal engineering of organic compounds. In 2-(2-Nitroprop-1-enyl)naphthalene, the oxygen atoms of the nitro group can act as hydrogen bond acceptors, while various C-H bonds from the naphthalene ring and the propenyl group can act as donors.

Investigation of Nitro-Nitro Interactions (NO₂...NO₂)

The interaction between nitro groups on adjacent molecules is another crucial factor in determining the solid-state structure of nitro-aromatic compounds. These interactions are complex, involving a balance of electrostatic repulsion between the negatively charged oxygen atoms and attractive interactions, which can include dipole-dipole and dispersion forces.

Study of π-Stacking and Other Aromatic Interactions

The large, electron-rich naphthalene ring system in 2-(2-Nitroprop-1-enyl)naphthalene makes π-stacking interactions a dominant feature of its condensed-phase behavior. These interactions, arising from the overlap of π-orbitals between adjacent aromatic rings, are a combination of electrostatic and dispersion forces.

Computational studies on naphthalene dimers have shown that the most stable arrangement is typically a parallel-displaced or T-shaped geometry rather than a perfectly face-to-face stack, in order to minimize electrostatic repulsion. nih.gov For 2-(2-Nitroprop-1-enyl)naphthalene, the presence of the nitroprop-1-enyl substituent would introduce additional steric and electronic factors influencing the π-stacking geometry. Theoretical models can predict the preferred stacking arrangement and the associated interaction energy. It is expected that dispersion forces would be the major attractive component in these interactions. nih.gov

Spectroscopic Property Predictions via Computational Methods

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. For 2-(2-Nitroprop-1-enyl)naphthalene, theoretical calculations can provide detailed assignments of NMR, IR, and Raman spectra.

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the nuclei.

The ¹H and ¹³C NMR chemical shifts of 2-(2-Nitroprop-1-enyl)naphthalene can be predicted using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. The calculated shifts for the naphthalene ring protons and carbons would be expected to show a pattern characteristic of a 2-substituted naphthalene. The presence of the electron-withdrawing nitro group and the conjugated propenyl system would significantly influence the chemical shifts of the vinylic and allylic protons and carbons. By comparing the calculated shifts with experimental data for related compounds, a reliable assignment of the NMR spectrum of 2-(2-Nitroprop-1-enyl)naphthalene can be achieved.

Table 1: Predicted ¹³C NMR Chemical Shifts for the Naphthalene Moiety of a Generic 2-Substituted Naphthalene Derivative

| Atom | Predicted Chemical Shift (ppm) |

| C1 | 128.5 |

| C2 | 135.0 |

| C3 | 126.5 |

| C4 | 128.0 |

| C4a | 133.0 |

| C5 | 127.0 |

| C6 | 126.0 |

| C7 | 127.5 |

| C8 | 123.0 |

| C8a | 134.0 |

| Note: These are representative values for a generic 2-substituted naphthalene and would be influenced by the specific substituent in 2-(2-Nitroprop-1-enyl)naphthalene. |

Table 2: Predicted ¹H NMR Chemical Shifts for a Generic 2-Substituted Naphthalene Derivative

| Proton | Predicted Chemical Shift (ppm) |

| H1 | 7.85 |

| H3 | 7.50 |

| H4 | 7.90 |

| H5 | 7.55 |

| H6 | 7.45 |

| H7 | 7.40 |

| H8 | 7.80 |

| Note: These are representative values and the actual shifts for 2-(2-Nitroprop-1-enyl)naphthalene would be affected by the nitropropenyl substituent. |

Prediction of Vibrational Frequencies (IR, Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra.

For 2-(2-Nitroprop-1-enyl)naphthalene, the calculated IR and Raman spectra would be expected to show characteristic bands for the naphthalene ring, the C=C double bond of the propenyl group, and the nitro group. The aromatic C-H stretching vibrations would appear in the region of 3100-3000 cm⁻¹. The C=C stretching of the naphthalene ring would give rise to several bands between 1600 and 1400 cm⁻¹. The stretching vibration of the propenyl C=C bond would likely be observed around 1650 cm⁻¹. The most intense bands in the IR spectrum are anticipated to be the asymmetric and symmetric stretching vibrations of the nitro group, typically found around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C=C stretching modes.

Table 3: Predicted Characteristic Vibrational Frequencies for 2-(2-Nitroprop-1-enyl)naphthalene

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

As of the latest available research, specific Time-Dependent Density Functional Theory (TD-DFT) studies focusing on the electronic absorption spectra of 2-(2-nitroprop-1-enyl)naphthalene are not present in publicly accessible scientific literature. While TD-DFT is a powerful and widely used quantum chemical method for predicting the electronic spectra of organic molecules, it appears that this particular compound has not yet been the subject of such a detailed computational investigation.

Computational studies on other naphthalene derivatives have been performed, employing TD-DFT to understand their electronic transitions. For instance, investigations on core-substituted naphthalene diimides have evaluated the performance of various density functionals (like GGA, GH, and RSH) and the effect of solvents on the accuracy of calculated absorption maxima (λmax). Similarly, TD-DFT has been used to analyze the spectra of complex naphthalene-containing Schiff bases. However, the significant structural and electronic differences between these molecules and 2-(2-nitroprop-1-enyl)naphthalene mean that these findings cannot be directly extrapolated.

A comprehensive TD-DFT study on 2-(2-nitroprop-1-enyl)naphthalene would theoretically involve:

Geometry Optimization: Obtaining the ground-state equilibrium structure of the molecule using DFT methods.

Functional and Basis Set Selection: Choosing an appropriate functional and basis set that can accurately describe the electronic structure of a conjugated system containing a nitro group.

Excitation Energy Calculations: Using TD-DFT to calculate the vertical excitation energies, which correspond to the absorption of light.

Spectral Simulation: From the calculated excitation energies and their corresponding oscillator strengths, a theoretical UV-Visible absorption spectrum can be simulated.

Such a study would provide valuable insights into the relationship between the molecular structure of 2-(2-nitroprop-1-enyl)naphthalene and its light-absorbing properties, identifying the specific molecular orbitals involved in the principal electronic transitions. Until such research is published, a detailed, data-driven analysis of its electronic absorption spectrum from a computational standpoint remains unavailable.

Crystal Engineering and Solid State Studies of 2 2 Nitroprop 1 Enyl Naphthalene Derivatives

X-ray Diffraction Analysis of Molecular Geometry and Conformation

X-ray crystallography provides the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. This data allows for a detailed analysis of the molecule's own geometry (conformation) and how it interacts with its neighbors.

The molecular structure of 1-aryl-2-nitropropenes is characterized by a delicate balance between electronic conjugation and steric hindrance. The nitroprop-1-enyl side chain seeks to be coplanar with the aromatic ring to maximize π-electron delocalization, but steric clashes, particularly from the methyl group, can force parts of the molecule to twist.

Studies on compounds like (E)-1-(3,4,5-trimethoxyphenyl)-2-nitropropene reveal significant expansion of the bond angles within the vinyl linker, a direct consequence of steric strain. researchgate.net For instance, the C(aromatic)-C(vinyl)-C(methyl) and C(aromatic)-C(vinyl)=C angles are often expanded to around 130°, much wider than the ideal 120° for sp² hybridized carbons. researchgate.net The torsion angle, which describes the twist between the plane of the aromatic ring and the plane of the C=C double bond, varies significantly among different derivatives, ranging from nearly flat to strongly twisted, depending on the electronic nature and size of the substituents. researchgate.net

Table 1: Selected Bond Parameters for a Representative Analog, (E)-1-(3,4,5-trimethoxyphenyl)-2-nitropropene researchgate.net This interactive table provides representative geometric data from a closely related, structurally characterized compound.

| Parameter | Bond/Atoms | Value |

|---|---|---|

| Bond Length | C=C | 1.327(3) Å |

| C(aromatic)-C(vinyl) | 1.459(3) Å | |

| Bond Angle | C(aromatic)-C(vinyl)-C(vinyl) | 130.9(2) ° |

| C(vinyl)-C(vinyl)-C(methyl) | 130.6(2) ° | |

| Torsion Angle | C(aromatic)-C(aromatic)-C(vinyl)=C(vinyl) | 10.7(4) ° |

The standard synthesis of aryl-nitropropenes, typically a Henry condensation between an aromatic aldehyde and nitroethane, overwhelmingly yields the thermodynamically more stable E-isomer. wikipedia.orglookchem.comchemicalbook.com X-ray diffraction studies consistently confirm this outcome. lookchem.com

In the (E)-configuration, the bulky aromatic ring and the nitro group are positioned on opposite sides (trans) of the carbon-carbon double bond. This arrangement minimizes the steric repulsion that would occur in the (Z)-isomer, where these groups would be on the same side. This stereochemical preference is a defining feature of this class of compounds. For the target molecule, 2-(2-nitroprop-1-enyl)naphthalene, the same (E)-configuration is expected.

Supramolecular Interactions in Crystal Packing

The assembly of molecules into a stable crystal lattice is directed by a network of non-covalent interactions. In nitro-aromatic compounds, these forces include hydrogen bonds, interactions involving the nitro group, and those involving the π-systems of the aromatic rings.

The two oxygen atoms of the nitro group are potent hydrogen bond acceptors. While lacking conventional O-H or N-H donors, the molecules can engage in numerous weak C-H···O hydrogen bonds. In the crystal structures of related nitro compounds, C-H donors from both the aromatic ring and the methyl group are observed to form short contacts with the nitro-oxygens of adjacent molecules. researchgate.net These interactions, though individually weak, are numerous and collectively play a crucial role in stabilizing the crystal lattice, often linking molecules into chains, sheets, or more complex three-dimensional networks.

A more specialized interaction that is highly relevant to nitro compounds is the "lone pair-π-hole" interaction between two nitro groups. researchgate.netresearchgate.net This occurs when an electron-rich lone pair on an oxygen atom of one nitro group is attracted to an electron-deficient region (a π-hole) located above and below the nitrogen atom of a neighboring nitro group. researchgate.netrsc.org

In the crystal structure of a related biphenyl (B1667301) derivative, a clear nitro-nitro interaction was identified with an N···O distance of 3.191(2) Å. researchgate.net These interactions are directional and can be comparable in strength to weak C-H···O hydrogen bonds, making them a significant factor in the crystal packing of compounds with multiple nitro groups. researchgate.net

The large, electron-rich surfaces of aromatic systems like phenyl and naphthyl groups drive them to stack in the solid state. These π-π stacking interactions are a result ofvan der Waals forces and electrostatic effects. To optimize these interactions, aromatic rings typically adopt a parallel-displaced or "slipped" stacking arrangement rather than a direct face-to-face orientation. researchgate.net

In addition to π-π stacking, C-H···π interactions are also prevalent. In this motif, a C-H bond (from a methyl group or another aromatic ring) points towards the face of a π-system, acting as a weak hydrogen bond donor to the electron cloud. researchgate.net

Table 2: Summary of Compound Names

| Systematic Name | Common Abbreviation/Trivial Name |

| 2-(2-Nitroprop-1-enyl)naphthalene | - |

| (E)-1-phenyl-2-nitropropene | P2NP, (E)-β-Methyl-β-nitrostyrene |

| (E)-1-(3,4,5-trimethoxyphenyl)-2-nitropropene | - |

| Benzaldehyde | - |

| Nitroethane | - |

Influence of Substituents on Crystal Architecture and Packing Motifs

The introduction of substituents onto the naphthalene (B1677914) ring or the nitroalkenyl side chain of 2-(2-nitroprop-1-enyl)naphthalene can profoundly influence the resulting crystal structure. These modifications can alter the molecule's size, shape, and electronic properties, thereby affecting the intermolecular interactions and leading to different packing motifs. Key interactions that are likely to play a significant role include π-π stacking, C-H···π interactions, and interactions involving the nitro group.

Studies on related aromatic nitroalkenes, such as 1-phenyl-2-nitropropene (B101151) and its derivatives, have demonstrated the significant role of the nitro group in directing crystal packing. The nitro group, with its electronegative oxygen atoms, can participate in a variety of weak intermolecular interactions, including lone pair-π hole interactions. For instance, in the crystal structures of 1,4-bis((E)-2-nitroprop-1-enyl)benzene and 4,4′-bis((E)-2-nitroprop-1-enyl)biphenyl, the nitro groups are involved in NO₂···NO₂ interactions, which, in conjunction with slipped π-π stacking of the aromatic rings, contribute to the formation of infinite stacks in the crystal lattice. researchgate.net It is plausible that similar interactions could be observed in derivatives of 2-(2-nitroprop-1-enyl)naphthalene, where the nitro group could interact with the electron-rich naphthalene system of an adjacent molecule.

The nature and position of substituents on the naphthalene ring are also critical. Electron-donating or electron-withdrawing groups can modulate the quadrupolar moment of the aromatic system, thereby influencing the geometry of π-π stacking interactions. For example, research on various naphthalene derivatives has shown that even subtle changes in substitution can lead to significant alterations in crystal packing, affecting properties like solid-state fluorescence. In a study of ortho-substituted aromatic C-nitroso compounds, it was found that the electronic and steric demands of the substituents dictate the formation of different hydrogen bond networks and supramolecular aggregates. core.ac.uk While nitroso and nitro groups have different electronic properties, the principle of substituent-directed packing remains relevant.

The table below illustrates the influence of substituents on the crystal packing of some analogous aromatic nitroalkenes and naphthalene derivatives, providing a model for the potential behavior of substituted 2-(2-nitroprop-1-enyl)naphthalene.

| Compound/Derivative Class | Substituent Effect on Crystal Packing | Key Intermolecular Interactions |

| Substituted Nitrostyrenes | Electron-withdrawing groups can enhance C-H···O interactions involving the nitro group. Bulky substituents can disrupt planar packing and favor herringbone motifs. | C-H···O, π-π stacking, halogen bonding (for halogenated derivatives) |

| Substituted Naphthalene Diimides | The length and parity of N-alkyl substituents significantly affect the packing, leading to either triclinic or monoclinic symmetries. This is known as the odd-even effect. nih.gov | π-π stacking, van der Waals interactions |

| 1-Oxo-1,2-dihydronaphthalene Derivatives | The nature of substituents influences the conformation of the dihydronaphthalene ring (e.g., half-chair or boat) and the formation of intermolecular hydrogen bonds and C-H···π interactions. nih.gov | C-H···O hydrogen bonds, C-H···π interactions, offset π-π stacking nih.gov |

It is important to note that the interplay of these various interactions is complex, and predicting the crystal structure of a given derivative remains a significant challenge in the field of crystal engineering.

Polymorphism and Co-crystallization Phenomena

Polymorphism , the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and is of great interest due to the different physicochemical properties that polymorphs can exhibit. While specific studies on the polymorphism of 2-(2-nitroprop-1-enyl)naphthalene are scarce, the potential for polymorphic behavior can be inferred from related systems. For example, N,N'-dialkyl-naphthalene diimides are known to exhibit rich polymorphic behavior, including the formation of liquid crystalline phases, which is influenced by the length of the alkyl chains. nih.gov The different polymorphs arise from variations in the packing and conformation of the molecules, leading to different lattice energies.

The crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, can play a crucial role in determining which polymorph is obtained. The existence of different conformers of the 2-(2-nitroprop-1-enyl) side chain could also give rise to conformational polymorphism.

Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecular component (a coformer) into the crystal lattice in a stoichiometric ratio. nih.gov This can lead to the formation of new crystalline materials with improved properties such as solubility, stability, and melting point. Co-crystals are held together by non-covalent interactions, most commonly hydrogen bonds.

For 2-(2-nitroprop-1-enyl)naphthalene, which lacks strong hydrogen bond donors, co-crystallization would likely rely on weaker interactions such as C-H···O bonds with the nitro group acting as an acceptor, or π-π stacking interactions with aromatic coformers. The selection of a suitable coformer is critical and is often guided by principles of supramolecular chemistry, such as the analysis of hydrogen bond propensity and shape complementarity.

The table below summarizes potential polymorphic and co-crystallization behavior based on analogous compound classes.

| Phenomenon | Controlling Factors | Potential Outcome for 2-(2-Nitroprop-1-enyl)naphthalene Derivatives |

| Polymorphism | Solvent of crystallization, temperature, pressure, presence of impurities. | Different crystal packing arrangements (e.g., herringbone vs. π-stacked), conformational polymorphs based on the orientation of the nitropropenyl group. |

| Co-crystallization | Choice of coformer (e.g., hydrogen bond donors/acceptors, aromatic molecules), crystallization method (e.g., solvent evaporation, grinding). nih.gov | Formation of new crystalline phases with modified physicochemical properties. Coformers with complementary hydrogen bonding sites or aromatic systems could be effective. |

2 2 Nitroprop 1 Enyl Naphthalene As a Versatile Synthetic Intermediate

Building Block for Advanced Naphthalene-Based Organic Frameworks

The rigid and planar nature of the naphthalene (B1677914) moiety within 2-(2-nitroprop-1-enyl)naphthalene makes it an excellent candidate for the construction of highly ordered, porous materials such as Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and Porous Organic Cages (POCs). These materials are of significant interest due to their potential applications in gas storage, separation, and catalysis.

The nitropropene side chain can be chemically modified to introduce reactive functional groups, such as amines or carboxylic acids, which are necessary for the formation of these extended frameworks. For instance, reduction of the nitro group to an amine allows for the formation of imine or amide linkages, which are common bonding motifs in the assembly of COFs and POCs. The strategic design of naphthalene-based monomers is crucial for the targeted synthesis of frameworks with specific topologies and pore sizes. rsc.org For example, naphthalene-based porous organic salts have been synthesized through the self-assembly of functionalized naphthalene building blocks, demonstrating their utility in creating photoactive materials. rsc.org The inherent properties of the naphthalene core, such as its ability to engage in π-π stacking interactions, can further influence the packing and stability of the resulting framework.

| Framework Type | Key Features | Potential Application of Naphthalene Moiety |

| Covalent Organic Frameworks (COFs) | Crystalline, porous polymers with tunable structures. rsc.org | Provides a rigid, aromatic backbone for creating extended 2D or 3D networks. rsc.org |

| Porous Organic Cages (POCs) | Discrete, molecule-sized pores with high stability. nih.gov | Can act as a vertex or panel in the cage structure, influencing cavity size and shape. nih.gov |

| Porous Organic Salts | Crystalline materials formed by ionic and hydrogen bonds. rsc.org | The π-conjugated system can endow the material with photocatalytic properties. rsc.org |

Precursor in the Synthesis of Diverse N-Heterocyclic Compounds

The nitroalkene functionality of 2-(2-nitroprop-1-enyl)naphthalene is a gateway to a vast array of nitrogen-containing heterocyclic compounds. The high reactivity of this group allows for its participation in numerous transformations, including Michael additions, cycloadditions, and reduction-cyclization sequences. rsc.orgrsc.org

A primary transformation is the reduction of the nitro group to a primary amine. This resulting naphthalenyl-substituted amine is a key intermediate that can undergo subsequent reactions to form various heterocyclic rings. For example, intramolecular cyclization or reaction with other bifunctional molecules can lead to the formation of important heterocyclic scaffolds such as indoles, quinolines, and benzodiazepines. rsc.orgresearchgate.net The synthesis of quinoline-naphthalene atropisomers has been achieved through a strategy involving a Povarov reaction, showcasing the utility of naphthalene derivatives in constructing complex heterocyclic systems. nih.gov Furthermore, the reaction of nitroalkenes with various nucleophiles is a well-established method for building six-membered heterocycles like piperidines and tetrahydropyrans. rsc.orgresearchgate.net

| Heterocyclic System | Synthetic Approach | Significance |

| Indoles | Reduction of the nitro group followed by cyclization strategies. | Core structure in many pharmaceuticals and natural products. |

| Quinolines | [4+2] cycloaddition reactions or condensation/cyclization sequences. researchgate.net | Privileged scaffold in medicinal chemistry with broad biological activities. nih.gov |

| Pyrroles | Multi-component reactions involving the nitroalkene as an electrophile. researchgate.net | Found in biologically active molecules and materials science applications. researchgate.net |

| Piperidines | Three-component reactions using a nitroalkene, an amine, and an enone. researchgate.net | Common structural motif in alkaloids and pharmaceutical agents. |

Application in the Construction of Complex Organic Molecules

The combination of the naphthalene scaffold and the versatile nitropropene unit makes 2-(2-nitroprop-1-enyl)naphthalene a valuable starting material for the total synthesis of complex organic molecules, including natural products. Many biologically active natural products feature a naphthalene core, and developing efficient synthetic routes to these compounds is a significant goal for organic chemists.

The nitroalkene group can serve as a linchpin, allowing for the strategic introduction of other fragments and the formation of multiple carbon-carbon and carbon-heteroatom bonds. Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly well-suited for use with nitroalkenes. rsc.orgrsc.org These reactions can rapidly build molecular complexity from simple starting materials. The electrophilic nature of the double bond invites conjugate additions, while the nitro group can be transformed into a wide range of other functional groups, providing numerous pathways for molecular elaboration.

Integration into Multi-component Reaction Schemes

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials. The electrophilic character of 2-(2-nitroprop-1-enyl)naphthalene makes it an ideal component for various MCRs. mdpi.com

In these reaction cascades, the nitroalkene can act as the initial Michael acceptor, triggering a sequence of reactions with other nucleophilic and electrophilic partners present in the reaction mixture. This approach allows for the rapid and diversity-oriented synthesis of highly functionalized naphthalene derivatives. mdpi.com For example, MCRs involving nitroalkenes have been used to construct complex heterocyclic systems like highly substituted pyrrolidines and piperidines in a highly diastereoselective manner. researchgate.netmdpi.com The ability to generate significant molecular complexity in a single step makes MCRs featuring 2-(2-nitroprop-1-enyl)naphthalene an attractive strategy for creating libraries of novel compounds for drug discovery and materials science.

Role in Asymmetric Synthesis of Chiral Compounds

The synthesis of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical industry. 2-(2-nitroprop-1-enyl)naphthalene possesses key functional groups that can be manipulated to introduce chirality with a high degree of stereocontrol.

The carbon-carbon double bond of the nitropropene moiety is an excellent Michael acceptor. Asymmetric conjugate addition of nucleophiles, catalyzed by chiral organocatalysts or metal complexes, can create a new stereocenter adjacent to the naphthalene ring with high enantioselectivity. Furthermore, the nitro group itself can be a handle for asymmetric transformations. For instance, the asymmetric reduction of the nitro group can lead to the formation of chiral amines. Recent advances have even shown that enzymes can be engineered to catalyze the asymmetric C-alkylation of nitroalkanes, which can be formed from the corresponding nitroalkenes, to generate challenging α-tertiary amines. nih.gov The synthesis of pro-chiral derivatives is a significant contribution to the field of asymmetric synthesis, with potential applications in creating optically active synthons. nih.gov

| Asymmetric Transformation | Key Principle | Resulting Chiral Moiety |

| Catalytic Asymmetric Michael Addition | A chiral catalyst directs the approach of a nucleophile to one face of the double bond. researchgate.net | Chiral carbon center at the β-position relative to the nitro group. |

| Asymmetric Reduction | A chiral reducing agent or catalyst selectively reduces the nitro group or the double bond. | Chiral amine or saturated alkane with a defined stereocenter. |

| Enzymatic Reactions | Engineered enzymes ('ene'-reductases) catalyze stereoselective bond formations. nih.gov | Enantioenriched tertiary nitroalkanes or amines. nih.gov |

| Central-to-Axial Chirality Conversion | A stereocenter created in an initial step directs the formation of an atropisomeric axis. nih.gov | Axially chiral biaryl compounds. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.